Succinonitrile-d4
Overview
Description
It is a nitrile compound with the molecular formula NCCD2CD2CN and a molecular weight of 84.11 g/mol . This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Succinonitrile-d4 is typically synthesized through the hydrocyanation of acrylonitrile. The reaction involves the addition of hydrogen cyanide to acrylonitrile in the presence of a catalyst such as triethanolamine . The reaction is carried out at temperatures ranging from 60°C to 80°C to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and volatile nature of hydrogen cyanide. The reaction mixture is carefully monitored to maintain optimal reaction conditions and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: Succinonitrile-d4 undergoes various chemical reactions, including:
Hydrogenation: The reduction of this compound to produce 1,4-diaminobutane (putrescine) using hydrogen gas and a suitable catalyst.
Substitution Reactions: The nitrile groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under mild to moderate conditions.
Major Products:
Hydrogenation: Produces 1,4-diaminobutane.
Substitution Reactions: Yields various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Succinonitrile-d4 has a wide range of applications in scientific research:
NMR Spectroscopy: Due to the presence of deuterium, this compound is used as a solvent and reference standard in NMR spectroscopy to study molecular structures and dynamics.
Solid-State Electrolytes: It is used in the development of high-performance solid-state lithium metal batteries, where it serves as a component of polymerized electrolytes.
Material Science: this compound is employed in the synthesis of various polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of succinonitrile-d4 in its applications is primarily based on its chemical structure and properties:
NMR Spectroscopy: The deuterium atoms in this compound provide distinct signals in NMR spectra, allowing for detailed analysis of molecular structures.
Solid-State Electrolytes: In lithium metal batteries, this compound forms a stable interface with lithium metal, enhancing ionic conductivity and battery performance.
Comparison with Similar Compounds
Succinonitrile-d4 can be compared with other similar nitrile compounds:
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Adiponitrile: A di-nitrile with six carbon atoms.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in this compound makes it unique and particularly valuable in NMR spectroscopy.
Applications in Solid-State Electrolytes: Its use in high-performance lithium metal batteries sets it apart from other nitriles.
Properties
IUPAC Name |
2,2,3,3-tetradeuteriobutanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFWCOBPZCAEA-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583502 | |
Record name | (~2~H_4_)Butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23923-29-7 | |
Record name | (~2~H_4_)Butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23923-29-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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